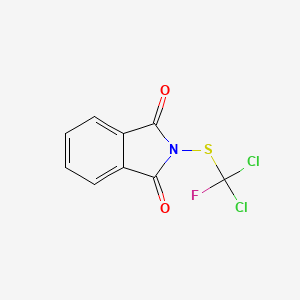
Fluorofolpet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorofolpet, also known as this compound, is a useful research compound. Its molecular formula is C9H4Cl2FNO2S and its molecular weight is 280.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nematicidal Properties
Fluorofolpet has been shown to be effective against several genera of plant-parasitic nematodes, including Meloidogyne, Heterodera, and Pratylenchus. Research indicates that it significantly reduces nematode populations in various crops such as tomatoes, cucurbits, potatoes, and soybeans. Its application can lead to increased crop yield by mitigating nematode damage .
Key Findings:
- Efficacy : this compound demonstrates high efficacy in reducing nematode infestation levels compared to untreated controls.
- Application Methods : It can be applied through soil treatments or foliar sprays, allowing flexibility depending on crop type and growth stage .
Fungicidal Activity
In addition to its nematicidal properties, this compound acts as a broad-spectrum fungicide. It is particularly effective against powdery mildew, gray mold, and white mold species. The compound's ability to inhibit spore germination and mycelium growth makes it a valuable tool in integrated pest management strategies .
Case Study: Efficacy Against Fungal Diseases
- A field trial conducted on grapevines treated with this compound showed a marked reduction in powdery mildew incidence compared to untreated vines. The treatment not only improved disease control but also enhanced overall plant vigor and fruit yield .
Data Table: Efficacy of this compound
| Application Type | Target Organism | Crop Type | Efficacy (%) | Notes |
|---|---|---|---|---|
| Soil Treatment | Meloidogyne spp. | Tomato | 85 | Significant yield increase |
| Foliar Spray | Erysiphe necator | Grapevine | 90 | Reduced disease incidence |
| Soil Treatment | Heterodera glycines | Soybean | 80 | Improved root health |
| Foliar Spray | Botrytis cinerea | Strawberry | 75 | Enhanced fruit quality |
Environmental Considerations
Recent studies have also explored the environmental impact of this compound. Its use in sustainable agriculture practices is being evaluated due to its relatively low toxicity to non-target organisms when applied according to recommended guidelines. Research indicates that it poses minimal risk to beneficial insects and aquatic life compared to traditional chemical alternatives .
Propriétés
Numéro CAS |
719-96-0 |
|---|---|
Formule moléculaire |
C9H4Cl2FNO2S |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2-[dichloro(fluoro)methyl]sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C9H4Cl2FNO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H |
Clé InChI |
NCDBYAPSWOPDRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(Cl)Cl |
Key on ui other cas no. |
719-96-0 |
Pictogrammes |
Irritant |
Synonymes |
fluor-folpet fluorofolpet N-(fluorodichloromethylthio)phthalimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















